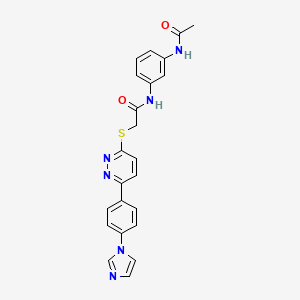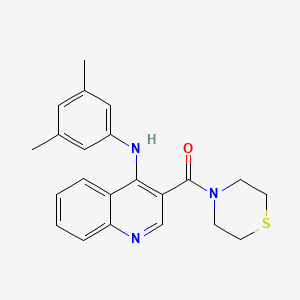
(4-((3,5-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoline derivatives, such as the compound , often involves acylation reactions . For instance, acylation of 5,7-di(tert-butyl)-2-{5,8-dimethyl-4-[(3,5-dimethylphenyl)amino]quinolin-2-yl}-3-[(3,5-dimethylphenyl)amino]tropone leads to 3-[aryl(acetyl)amino]tropone . The presence of the second arylamino group in position 4 of the quinoline ring of tropone suggested the possibility of deeper acylation leading to diacetyl derivative .Molecular Structure Analysis
The structure of the compound was established by single crystal X-ray diffraction . Quinoline is a nitrogen-based heterocyclic aromatic compound with systematic IUPAC name as benzo[b]pyridine or 1-aza-naphthalene with the C9H7N chemical formula . It exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions .Chemical Reactions Analysis
Quinoline and its derivatives exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .Physical And Chemical Properties Analysis
The compound “(4-((3,5-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone” has a molecular formula of C22H23N3OS and a molecular weight of 377.51. Further physical and chemical properties are not available in the retrieved resources.Aplicaciones Científicas De Investigación
Tubulin Polymerization Inhibitors
Compounds structurally related to (4-((3,5-Dimethylphenyl)amino)quinolin-3-yl)(thiomorpholino)methanone have shown significant cytotoxic activity against various human cancer cell lines by inhibiting tubulin polymerization. This inhibition results in the arrest of the cell cycle at the G2/M phase, leading to apoptosis. Such compounds have been designed, synthesized, and found to disrupt tubulin polymerization efficiently, indicating their potential as antiproliferative agents in cancer treatment (Srikanth et al., 2016).
Alpha(2C)-Adrenoceptor Antagonists
Quinoline derivatives, including structures similar to the compound , have been developed as potent and selective alpha(2C)-adrenoceptor antagonists. These compounds display excellent subtype selectivity and have shown potential in the treatment of conditions related to alpha(2C) receptor activity, with critical structural features including a substituent in the 3-position of the quinoline ring contributing to their effectiveness (Höglund et al., 2006).
Radiosynthesis for Pharmacological Studies
Radiosynthesis techniques involving quinoline derivatives have been developed for pharmacological research, particularly in the study of BK channel activators. These methods allow for the tracking and analysis of drug distribution and interaction within biological systems, providing valuable insights into the pharmacodynamics and pharmacokinetics of potential therapeutics (Kitson et al., 2010).
Spectroscopic Properties and Environmental Effects
Research into the spectroscopic properties of quinoline derivatives has revealed insights into how structure and environmental factors influence these compounds' absorption, excitation, and fluorescence properties. Such studies are essential for the development of quinoline-based materials for optical and electronic applications, demonstrating the versatility of quinoline derivatives in scientific research (Al-Ansari, 2016).
Direcciones Futuras
The future directions for research on this compound could involve further exploration of its potential biological and pharmaceutical activities. Quinoline derivatives have been found to exhibit a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-SARS-CoV-2, and antituberculosis activities . Therefore, the quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
Propiedades
IUPAC Name |
[4-(3,5-dimethylanilino)quinolin-3-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS/c1-15-11-16(2)13-17(12-15)24-21-18-5-3-4-6-20(18)23-14-19(21)22(26)25-7-9-27-10-8-25/h3-6,11-14H,7-10H2,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXMFGYNRDMRJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C(C=NC3=CC=CC=C32)C(=O)N4CCSCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-(3,4-dimethylbenzoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2663219.png)
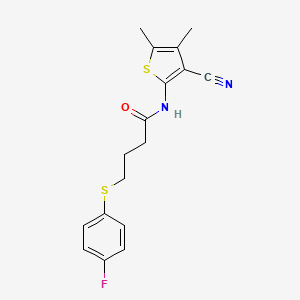

![2-phenyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2663224.png)
![4-((1-(2,5-dimethylbenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-methylcyclohexanecarboxamide](/img/structure/B2663227.png)
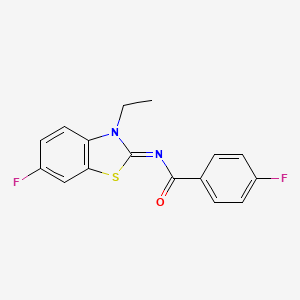
![2-Chloro-N-[1-(7-methoxy-3,5-dimethyl-1-benzofuran-2-yl)ethyl]propanamide](/img/structure/B2663229.png)
![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-amine](/img/structure/B2663230.png)
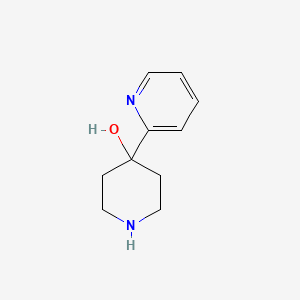
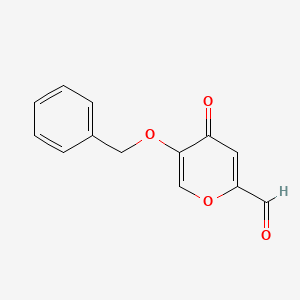
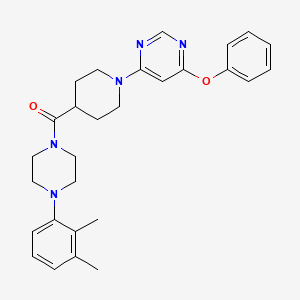
![5-Bromo-N-[2-[4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]furan-2-carboxamide](/img/structure/B2663236.png)
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2663238.png)
